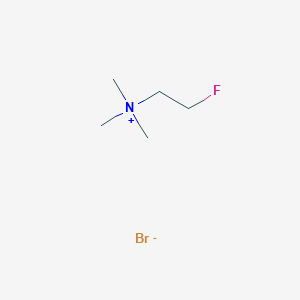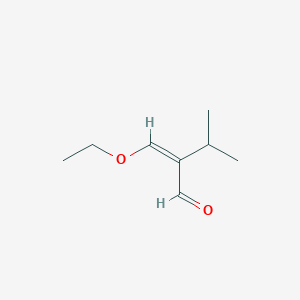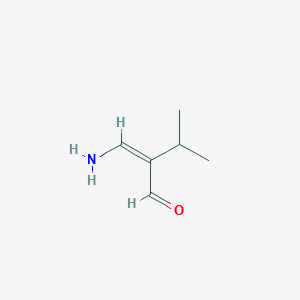
2-氟乙基三甲基溴化铵
描述
2-Fluoroethyltrimethylammonium bromide is a quaternary ammonium salt with the molecular formula C5H13BrFN . It is also known by other names such as Fluorincholine bromide and Trimethyl-2-fluoroethylammonium bromide .
Molecular Structure Analysis
The molecular weight of 2-Fluoroethyltrimethylammonium bromide is 186.07 g/mol . The InChI string representation of its structure isInChI=1S/C5H13FN.BrH/c1-7(2,3)5-4-6;/h4-5H2,1-3H3;1H/q+1;/p-1 . The Canonical SMILES representation is CN+(C)CCF.[Br-] . Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Fluoroethyltrimethylammonium bromide include a molecular weight of 186.07 g/mol, hydrogen bond donor count of 0, hydrogen bond acceptor count of 2, and rotatable bond count of 2 . The exact mass is 185.02154 g/mol and the monoisotopic mass is also 185.02154 g/mol .科学研究应用
氧化和合成工艺
2-氟乙基三甲基溴化铵在有机化学中的各种氧化和合成工艺中发挥作用。例如,使用类似的溴化盐合成了相关化合物苯甲基三甲基氟铬酸盐 (VI) (BTMAFC),并用于将肟定量转化为酮或醛,以及将伯、仲、烯丙基和苄基醇氧化为相应的羰基化合物 (Kassacc、Hattami 和 Moradi,2004)。
阴离子传感器
与 2-氟乙基三甲基溴化铵相关的化合物用于开发阴离子传感器。一个例子是合成四芳基锑阳离子的溴化盐,用于选择性检测水中的氟离子,表明在离子检测后荧光强度显着增强 (Hirai、Myahkostupov、Castellano 和 Gabbaï,2016)。
氟金属铵的合成
该化合物在制备氟金属铵中得到应用。通过使金属溴化物与氟化铵反应,合成了多种氟金属铵,表明其在制备复杂的含氟化合物中很有用 (Haendler、Johnson 和 Crocket,1958)。
表面张力研究
在表面活性剂化学中,2-氟乙基三甲基溴化铵等化合物用于研究平衡和动态表面张力特性。例如,对部分氟化的季铵盐双子表面活性剂的研究有助于理解氟碳链长度如何影响胶束形成和表面张力特性 (Yoshimura、Ohno 和 Esumi,2006)。
作用机制
Target of Action
It is a quaternary ammonium compound, and these types of compounds often interact with various biological targets such as acetylcholine receptors . Acetylcholine receptors play a crucial role in transmitting signals in the nervous system .
Mode of Action
Similar quaternary ammonium compounds, like ipratropium, act as antagonists of the muscarinic acetylcholine receptor . This effect inhibits the parasympathetic nervous system in the airways, thus affecting their function .
Biochemical Pathways
Bromate, a related compound, can be formed through two pathways of bromide oxidation by ozone or by oh, and it can be removed by biological approaches .
Pharmacokinetics
Pharmacokinetics is a crucial aspect of understanding a compound’s bioavailability and overall effect in the body .
Result of Action
The action of similar compounds can lead to changes in cellular function, such as the inhibition of the parasympathetic nervous system in the airways .
生化分析
Biochemical Properties
2-Fluoroethyltrimethylammonium bromide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system. The interaction between 2-Fluoroethyltrimethylammonium bromide and cholinesterase enzymes can inhibit the enzyme’s activity, leading to an accumulation of acetylcholine. This inhibition is due to the compound’s ability to bind to the active site of the enzyme, preventing the breakdown of acetylcholine .
Cellular Effects
2-Fluoroethyltrimethylammonium bromide has notable effects on various types of cells and cellular processes. In neuronal cells, this compound can influence cell signaling pathways by modulating the levels of acetylcholine. The increased acetylcholine levels can enhance cholinergic signaling, which may affect gene expression and cellular metabolism. Additionally, 2-Fluoroethyltrimethylammonium bromide has been observed to induce apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of 2-Fluoroethyltrimethylammonium bromide involves its interaction with cholinesterase enzymes. The compound binds to the active site of the enzyme through a nucleophilic substitution reaction, leading to enzyme inhibition. This binding prevents the hydrolysis of acetylcholine, resulting in increased acetylcholine levels in the synaptic cleft. The elevated acetylcholine levels can then activate cholinergic receptors, leading to various downstream effects, including changes in gene expression and cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoroethyltrimethylammonium bromide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and moisture. Long-term studies have shown that 2-Fluoroethyltrimethylammonium bromide can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of 2-Fluoroethyltrimethylammonium bromide vary with different dosages in animal models. At low doses, the compound can enhance cholinergic signaling without causing significant toxicity. At higher doses, 2-Fluoroethyltrimethylammonium bromide can induce toxic effects, including neurotoxicity and gastrointestinal disturbances. Threshold effects have been observed, where the compound’s beneficial effects are outweighed by its adverse effects at higher concentrations .
Metabolic Pathways
2-Fluoroethyltrimethylammonium bromide is involved in metabolic pathways related to cholinergic signaling. The compound interacts with cholinesterase enzymes, leading to the inhibition of acetylcholine breakdown. This interaction affects the metabolic flux of acetylcholine and can alter the levels of other metabolites involved in cholinergic signaling. Additionally, 2-Fluoroethyltrimethylammonium bromide may interact with other enzymes and cofactors involved in neurotransmitter metabolism .
Transport and Distribution
Within cells and tissues, 2-Fluoroethyltrimethylammonium bromide is transported and distributed through various mechanisms. The compound can cross cell membranes via passive diffusion and may also interact with specific transporters or binding proteins. Once inside the cell, 2-Fluoroethyltrimethylammonium bromide can accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 2-Fluoroethyltrimethylammonium bromide is primarily within the cytoplasm and synaptic vesicles. The compound’s activity is influenced by its localization, as it needs to be in proximity to cholinesterase enzymes to exert its inhibitory effects. Post-translational modifications and targeting signals may also play a role in directing 2-Fluoroethyltrimethylammonium bromide to specific cellular compartments .
属性
IUPAC Name |
2-fluoroethyl(trimethyl)azanium;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13FN.BrH/c1-7(2,3)5-4-6;/h4-5H2,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXACLQSORYJAHN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCF.[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60954934 | |
| Record name | 2-Fluoro-N,N,N-trimethylethan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60954934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
333-23-3 | |
| Record name | Ammonium, 2-fluoroethyltrimethyl-, bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000333233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Fluoro-N,N,N-trimethylethan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60954934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-Chloro-N-[(octahydro-2H-quinolizin-1-yl)methyl]-benzamide](/img/structure/B3065229.png)



![2-Aminomethylbicyclo[2.2.2]octane](/img/structure/B3065247.png)
![3,5-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-benzoic acid methyl ester](/img/structure/B3065251.png)

